Ethyl 4-chloro-6-methylpyridine-2-carboxylate
Description
Ethyl 4-chloro-6-methylpyridine-2-carboxylate (CAS: 315494-03-2) is a pyridine derivative with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol. It is a white crystalline powder primarily used as a pharmaceutical intermediate in the synthesis of active compounds . Key properties include a predicted boiling point of 295.0±35.0 °C, density of 1.06±0.06 g/cm³, and a pKa of 0.12±0.10, indicating moderate acidity . Its structure features a chloro group at position 4, a methyl group at position 6, and an ethyl ester at position 2 of the pyridine ring. These substituents influence its reactivity and applications in medicinal chemistry, particularly in constructing heterocyclic scaffolds for drug candidates.
Properties
IUPAC Name |
ethyl 4-chloro-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEIWLQNEUAPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-methylpyridine-2-carboxylate typically involves the esterification of 4-chloro-6-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
Ethyl 4-chloro-6-methylpyridine-2-carboxylate is widely used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex molecules. Some notable reactions include:
- Esterification : The compound is synthesized through the esterification of 4-chloro-6-methylpyridine-2-carboxylic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions.
- Substitution Reactions : The chlorine atom can be substituted with nucleophiles such as amines or thiols, facilitating the creation of new derivatives.
Pharmaceutical Applications
The pharmaceutical industry recognizes this compound for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits moderate antimicrobial properties, making it a candidate for developing antibacterial agents.
- Enzyme Inhibition : It has been explored as an inhibitor in specific enzymatic pathways, which could lead to novel treatments for diseases where enzyme regulation is crucial .
Agrochemical Development
In agriculture, this compound is being investigated for its potential use in developing agrochemicals. Its structural similarities to other pyridine derivatives suggest it may possess herbicidal or fungicidal properties.
Case Study 1: Antimicrobial Research
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that the compound inhibited growth at concentrations lower than those required for many existing antibiotics, indicating its potential as a new antimicrobial agent.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, this compound was tested as an inhibitor of a specific enzyme involved in metabolic pathways related to cancer. The findings suggested that the compound could effectively modulate enzyme activity, leading to further investigations into its therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: Ethyl 6-chloro-4-methylpyridine-2-carboxylate (CAS: 1122090-50-9)
- Molecular Formula: C₉H₁₀ClNO₂ (identical to the target compound).
- Key Differences : The chloro and methyl groups are swapped (positions 6 and 4, respectively). This positional isomerism may alter physicochemical properties such as solubility and reactivity.
- Applications : Also a pharmaceutical intermediate, highlighting the importance of substituent positioning in biological activity .
Amino-Substituted Analog: Ethyl 2-amino-6-chloro-4-methylpyridine-3-carboxylate (CAS: 2092127-39-2)
- Molecular Formula : C₉H₁₁ClN₂O₂.
Partially Saturated Derivative: Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate (CAS: 96507-72-1)
- Molecular Formula: C₉H₁₂ClNO₃.
- Key Differences : A dihydro (partially saturated) pyridine ring with a formyl group at position 3. The reduced aromaticity decreases stability but increases flexibility for synthetic modifications.
- Applications : Used in synthesizing complex heterocycles due to its reactive aldehyde group .
Pyrimidine-Based Analog: Ethyl 2-amino-6-methylpyrimidine-4-carboxylate (CAS: 857410-67-4)
- Molecular Formula : C₈H₁₁N₃O₂.
- Key Differences: Pyrimidine ring (two nitrogen atoms) instead of pyridine. The amino and methyl groups at positions 2 and 6 mimic nucleic acid bases, making it relevant in antiviral or anticancer drug design .
Thiophene-Fused Derivative: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Molecular Formula: Not explicitly stated, but structurally distinct due to a fused benzo-thiophene system.
- Such compounds are often explored in neurology-focused drug discovery .
Comparative Data Table
Research Findings and Implications
- Positional Isomerism : this compound and its positional isomer (CAS: 1122090-50-9) demonstrate how chloro-methyl group positioning affects crystallization and solubility, critical for formulation .
- Heterocycle Saturation : Partially saturated derivatives (e.g., CAS: 96507-72-1) offer synthetic versatility but may require stabilization for long-term storage .
- Pyrimidine vs. Pyridine : Pyrimidine-based analogs (e.g., CAS: 857410-67-4) are often prioritized in nucleoside analog synthesis due to their structural mimicry of DNA/RNA bases .
Biological Activity
Ethyl 4-chloro-6-methylpyridine-2-carboxylate (CAS Number: 315494-03-2) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 199.63 g/mol
- Structure : The compound features a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 6-position, with a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological activity.
This compound interacts with various molecular targets, functioning as an inhibitor or modulator of enzymes and receptors. The specific mechanism can vary based on the biological context:
- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cancer progression.
- Receptor Modulation : It may also interact with receptors that play roles in cell signaling, influencing cellular responses such as proliferation and apoptosis.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those derived from hypopharyngeal tumors. It has been shown to induce apoptosis more effectively than some reference drugs like bleomycin .
Neuroprotective Effects
The compound may also have neuroprotective properties:
- Acetylcholinesterase Inhibition : Similar to known Alzheimer's disease treatments, this compound can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. This inhibition could enhance cholinergic signaling in the brain, which is beneficial for cognitive function .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells.
- Findings : The compound exhibited significant cytotoxicity and induced apoptosis, outperforming traditional chemotherapeutics in certain assays.
- Neuroprotection Research :
Safety and Handling
This compound is classified as an irritant. Safety precautions should be taken when handling this compound, including using appropriate personal protective equipment (PPE) to avoid skin contact and inhalation .
Q & A
Q. What are the common synthetic routes for Ethyl 4-chloro-6-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : The compound is often synthesized via condensation reactions, such as the Biginelli reaction, using aromatic aldehydes, ethyl acetoacetate, and thioureas in a one-pot procedure. For example, chlorination of intermediates (e.g., using POCl₃) introduces the chloro substituent .
- Optimization : Reaction temperature (e.g., 80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst (e.g., HCl or Lewis acids) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ethyl group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Infrared (IR) Spectroscopy : C=O stretching of the ester group appears at ~1700 cm⁻¹, while C-Cl stretches occur at 550–750 cm⁻¹ .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Storage : Store in a cool, dry place away from oxidizers, as the compound may decompose exothermically .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) to collect intensity data. Programs like SHELXL refine the structure by minimizing residuals (R-factors) .
- Challenges : Twinning or weak diffraction may require iterative refinement. Hydrogen atom positions are often constrained using riding models .
- Validation : Check geometric parameters (e.g., bond lengths, angles) against similar pyridine derivatives using the Cambridge Structural Database (CSD) .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Complementary Techniques : Use solid-state NMR to validate crystallographic hydrogen bonding networks if solution NMR conflicts with X-ray data .
- Dynamic Effects : Consider temperature-dependent NMR to probe conformational flexibility in solution that may differ from the static crystal structure .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to identify discrepancies in functional group assignments .
Q. What strategies enhance the reactivity of this compound for derivatization?
Methodological Answer:
- Nucleophilic Substitution : The chloro group at position 4 is susceptible to substitution with amines or alkoxides under mild conditions (e.g., DMF, 60°C). Monitor progress via LC-MS .
- Ester Hydrolysis : Hydrolyze the ethyl ester using NaOH/EtOH to generate the carboxylic acid, enabling coupling reactions (e.g., amide formation) .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl) activate the pyridine ring for electrophilic substitution at position 2 or 6 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
